molecular formula C12H12N2O3 B1317967 N-(5-Amino-2-methoxyphenyl)-2-furamide CAS No. 402599-21-7

N-(5-Amino-2-methoxyphenyl)-2-furamide

Cat. No.: B1317967
CAS No.: 402599-21-7
M. Wt: 232.23 g/mol
InChI Key: YCNHDBQRHMUSOJ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-furamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxy group, and a furan ring attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide typically involves the reaction of 5-amino-2-methoxyaniline with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-furamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, while the furan ring may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
  • N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-furamide is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNHDBQRHMUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586170
Record name N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402599-21-7
Record name N-(5-Amino-2-methoxyphenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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